N-(2-fluorophenyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, dimethoxy groups, and a sulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and dimethoxy groups, along with the sulfonamide moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19FN2O5S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C17H19FN2O5S/c1-20(26(4,22)23)14-10-16(25-3)15(24-2)9-11(14)17(21)19-13-8-6-5-7-12(13)18/h5-10H,1-4H3,(H,19,21) |
InChI Key |
VJFZGVWGSMGKAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
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